molecular formula C35H27N5O2S B15010984 4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]

Cat. No.: B15010984
M. Wt: 581.7 g/mol
InChI Key: XYVIVOCDTMZBEJ-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of phthalazine and thiadiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves multiple steps, starting with the preparation of the phthalazine and thiadiazole precursors. The reaction typically involves the use of 2-chloro-4-nitroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired spiro compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the presence of multiple aromatic rings allow it to fit into binding sites on proteins, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar compounds include other spiro compounds with phthalazine and thiadiazole rings. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

These comparisons highlight the uniqueness of 4-(2,5-dimethylphenyl)-3’-(4-nitrophenyl)-2,5’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] in terms of its specific structure and resulting properties.

Properties

Molecular Formula

C35H27N5O2S

Molecular Weight

581.7 g/mol

IUPAC Name

4'-(2,5-dimethylphenyl)-3-(4-nitrophenyl)-2',5-diphenylspiro[1,3,4-thiadiazole-2,1'-phthalazine]

InChI

InChI=1S/C35H27N5O2S/c1-24-17-18-25(2)31(23-24)33-30-15-9-10-16-32(30)35(38(36-33)27-13-7-4-8-14-27)39(28-19-21-29(22-20-28)40(41)42)37-34(43-35)26-11-5-3-6-12-26/h3-23H,1-2H3

InChI Key

XYVIVOCDTMZBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=CC=C7

Origin of Product

United States

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